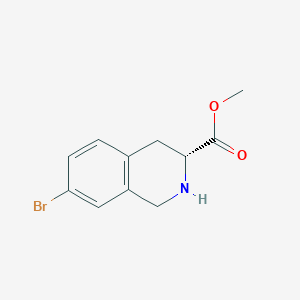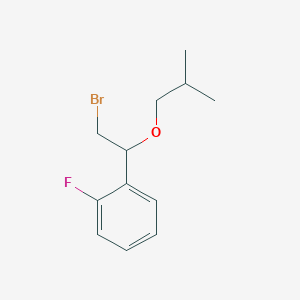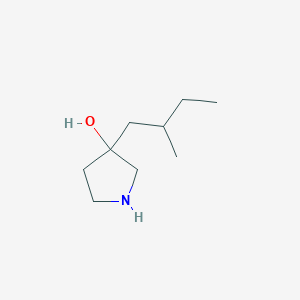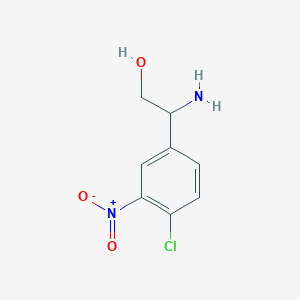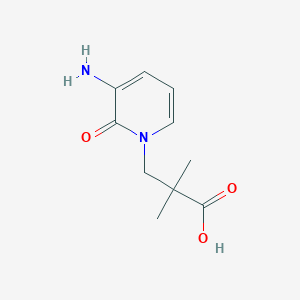
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid is a complex organic compound that features a pyridine ring substituted with an amino group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the addition of the 2,2-dimethylpropanoic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important considerations in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Amino-2-oxopyridin-1(2h)-yl)propanoic acid: Lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological activity.
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2-methylpropanoic acid: Has a single methyl group, which may result in different steric and electronic properties.
Uniqueness
The presence of the 2,2-dimethylpropanoic acid moiety in 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid imparts unique steric and electronic characteristics, making it distinct from similar compounds. These differences can influence its reactivity, stability, and interactions with biological molecules.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-(3-amino-2-oxopyridin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,9(14)15)6-12-5-3-4-7(11)8(12)13/h3-5H,6,11H2,1-2H3,(H,14,15) |
Clave InChI |
MUYZNSZRWOBHRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C=CC=C(C1=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


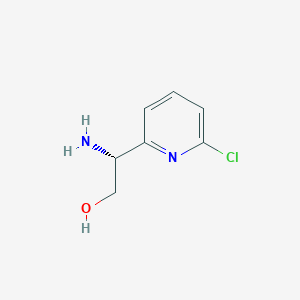
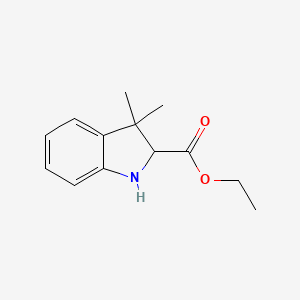
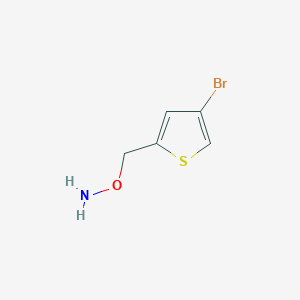

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
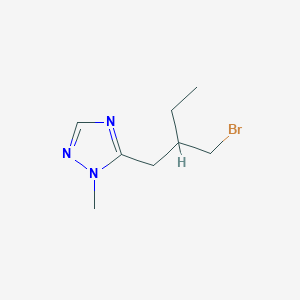
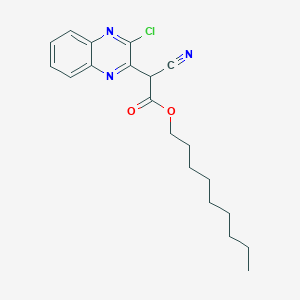
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
